Dinaphthalen-2-yl hexanedioate
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Overview
Description
Dinaphthalen-2-yl hexanedioate is an organic compound with the molecular formula C28H22O4 It is a derivative of hexanedioic acid (adipic acid) where two naphthalene groups are attached to the hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl hexanedioate typically involves the esterification of hexanedioic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dinaphthalen-2-yl hexanedioate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Halogenated naphthalenes and other substituted derivatives
Scientific Research Applications
Dinaphthalen-2-yl hexanedioate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of dinaphthalen-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing naphthalen-2-ol and hexanedioic acid, which may further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Dinaphthalen-2-yl ethanoate: Similar structure but with a shorter ester backbone.
Dinaphthalen-2-yl butanoate: Intermediate chain length between ethanoate and hexanedioate.
Dinaphthalen-2-yl octanedioate: Longer ester backbone compared to hexanedioate
Uniqueness
Dinaphthalen-2-yl hexanedioate is unique due to its specific chain length, which imparts distinct physical and chemical properties. The hexanedioate backbone provides an optimal balance between flexibility and rigidity, making it suitable for various applications in materials science and organic synthesis .
Properties
CAS No. |
142348-35-4 |
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Molecular Formula |
C26H22O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
dinaphthalen-2-yl hexanedioate |
InChI |
InChI=1S/C26H22O4/c27-25(29-23-15-13-19-7-1-3-9-21(19)17-23)11-5-6-12-26(28)30-24-16-14-20-8-2-4-10-22(20)18-24/h1-4,7-10,13-18H,5-6,11-12H2 |
InChI Key |
HDHDMCGLSIGZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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